Eflornithine-d6 Hydrochloride Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eflornithine-d6 Hydrochloride Monohydrate is a deuterated form of Eflornithine Hydrochloride Monohydrate, which is an irreversible inhibitor of the enzyme ornithine decarboxylase. This compound is primarily used in the treatment of human African trypanosomiasis (sleeping sickness) and has applications in reducing unwanted facial hair growth in women .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eflornithine-d6 Hydrochloride Monohydrate involves the incorporation of deuterium atoms into the Eflornithine molecule. This can be achieved through various deuteration techniques, including the use of deuterated reagents or solvents. The reaction typically involves the following steps:
Deuteration of Ornithine: The starting material, ornithine, is subjected to deuteration using deuterated reagents.
Formation of Difluoromethylornithine: The deuterated ornithine is then reacted with difluoromethylating agents to form deuterated difluoromethylornithine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt and monohydrate by reacting the deuterated difluoromethylornithine with hydrochloric acid and water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of ornithine are deuterated using industrial-scale deuteration reactors.
Continuous Flow Synthesis: The deuterated ornithine is continuously fed into reactors for the formation of deuterated difluoromethylornithine.
Purification and Crystallization: The final product is purified through crystallization techniques to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions
Eflornithine-d6 Hydrochloride Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Eflornithine-d6 Hydrochloride Monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in the study of enzyme inhibition and metabolic pathways involving ornithine decarboxylase.
Medicine: Investigated for its potential in treating various diseases, including cancer and parasitic infections.
Industry: Utilized in the development of pharmaceuticals and cosmetic products .
Mechanism of Action
Eflornithine-d6 Hydrochloride Monohydrate exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, the compound disrupts polyamine synthesis, leading to reduced cell proliferation and growth .
Comparison with Similar Compounds
Similar Compounds
Eflornithine Hydrochloride Monohydrate: The non-deuterated form of the compound.
Difluoromethylornithine: A related compound with similar enzyme inhibition properties.
Ornithine Decarboxylase Inhibitors: Other inhibitors such as alpha-difluoromethylornithine .
Uniqueness
Eflornithine-d6 Hydrochloride Monohydrate is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C6H15ClF2N2O3 |
---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
2,5-diamino-3,3,4,4,5,5-hexadeuterio-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2/i1D2,2D2,3D2;; |
InChI Key |
FJPAMFNRCFEGSD-HRTLFCCJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C(C(F)F)(C(=O)O)N)C([2H])([2H])N.O.Cl |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.